molecular formula C23H27N7O B6446453 3-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2549002-58-4

3-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6446453
CAS No.: 2549002-58-4
M. Wt: 417.5 g/mol
InChI Key: LMWXUENWTDXPNN-UHFFFAOYSA-N
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Description

The compound 3-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile is a structurally complex molecule featuring a pyrazine-2-carbonitrile core linked to a piperidinyl group and a pyridinylpiperazine moiety via a but-2-yn-1-yloxy spacer. Its molecular formula is inferred to be approximately C₂₃H₂₈N₈O (based on structural analogs in and ), with a molecular weight of ~450–470 g/mol. The compound’s design incorporates multiple heterocycles (pyrazine, piperidine, pyridine) and functional groups (carbonitrile, alkyne), which are common in pharmaceuticals targeting central nervous system (CNS) receptors or kinases .

Key structural features:

  • Piperidinyl and pyridinylpiperazine moieties: Promote interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).

Properties

IUPAC Name

3-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O/c24-19-21-23(27-10-9-25-21)30-12-6-20(7-13-30)31-18-4-3-11-28-14-16-29(17-15-28)22-5-1-2-8-26-22/h1-2,5,8-10,20H,6-7,11-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWXUENWTDXPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division.

Mode of Action

The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process.

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinases, leading to changes in cell signaling, growth, and division. In the context of diseases like leukemia, this can result in the reduction of abnormal cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, with data derived from patents, synthesis reports, and chemical catalogs (–9):

Compound Name / ID Core Structure Key Substituents/Linkers Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Pyrazine-2-carbonitrile Piperidinyl, pyridinylpiperazine, but-2-yn-1-yloxy ~450–470 Potential CNS receptor modulation
2-methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine Pyrazine Methyl, piperidinyl, pyridinylpiperazine 406.52 Research chemical (structural analog)
3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile (BF18826) Pyridine-4-carbonitrile Trifluoromethylpyridinylpiperazine 333.31 Kinase inhibitor candidate
3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propanoic acid Quinoline Chloroquinoline, piperazine, propanoic acid ~350–370 Antimalarial/antibacterial research
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine Benzodioxolylmethylpiperazine 298.34 Crystallographically characterized (Pccn)
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives Oxazepine/pyrrolidine Dimethylamino-phenyl, triazin-2-yl ~600–650 Synthetic intermediate for heterocyclic drugs

Key Findings from Comparative Analysis:

Structural Diversity: The target compound’s pyrazine-2-carbonitrile core differentiates it from analogs like BF18826 (pyridine-4-carbonitrile) or benzodioxolylpyrimidine derivatives . Carbonitrile groups are critical for electronic modulation and binding interactions. The but-2-yn-1-yloxy linker (vs. propanoic acid in ) introduces steric rigidity, which may enhance receptor affinity but reduce aqueous solubility compared to flexible linkers .

Pharmacological Relevance: Piperazine/piperidine moieties are prevalent in CNS-active compounds (e.g., antipsychotics, antidepressants). The target compound’s pyridinylpiperazine group is structurally analogous to ligands for 5-HT₁A or D₂ receptors .

Synthetic and Crystallographic Insights: Crystallographic data for 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (orthorhombic system, Pccn space group) suggests that piperazine-linked heterocycles can form stable crystals, aiding in structural validation . The target compound’s synthesis likely involves Sonogashira coupling (for alkyne formation) and nucleophilic substitution for piperazine-piperidine assembly, as seen in analogs from and .

Commercial and Research Utility :

  • Derivatives like 2-methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine () are marketed as research chemicals, indicating industrial interest in this structural class for drug discovery .

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